molecular formula C12H16N2O B11956716 1-Cyclopropyl-3-(2-ethylphenyl)urea CAS No. 64393-36-8

1-Cyclopropyl-3-(2-ethylphenyl)urea

Cat. No.: B11956716
CAS No.: 64393-36-8
M. Wt: 204.27 g/mol
InChI Key: UONZTMYMSIMVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2-ethylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 2-ethylphenyl substituent on the other nitrogen. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and modulation of ion channels like CFTR .

Properties

CAS No.

64393-36-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-cyclopropyl-3-(2-ethylphenyl)urea

InChI

InChI=1S/C12H16N2O/c1-2-9-5-3-4-6-11(9)14-12(15)13-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,14,15)

InChI Key

UONZTMYMSIMVMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2-ethylphenyl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with 2-ethylphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

Cyclopropylamine+2-Ethylphenyl isocyanateThis compound\text{Cyclopropylamine} + \text{2-Ethylphenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+2-Ethylphenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring or the cyclopropyl group.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Cyclopropyl-3-(2-ethylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-ethylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with the halogenated (e.g., 2-fluoro-4-iodophenyl) or heterocyclic (e.g., pyrimidine in Z2171315755 ) substituents in analogs.
  • Synthetic Accessibility : Compounds like 1-cyclopropyl-3-(5-nitrothiazol-2-yl)urea are synthesized via reflux and recrystallization with moderate yields (~48%) , while AT9283 derivatives require multi-step protocols (e.g., 24% yield for Z2171315755 ).

Pharmacological Activity

  • Kinase Inhibition: AT9283 (1-cyclopropyl-3-[3-(5-morpholinomethyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea) inhibits Syk kinase, suppressing mast cell-mediated allergic responses . This suggests that cyclopropyl-urea scaffolds with bulky heterocyclic substituents are viable for kinase targeting.
  • CFTR Modulation : Derivatives like Z2171315755 (dimethylpyrimidine/dimethylbenzyl substituents) act as CFTR potentiators or inhibitors , highlighting the role of aromatic and heterocyclic groups in ion channel interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.